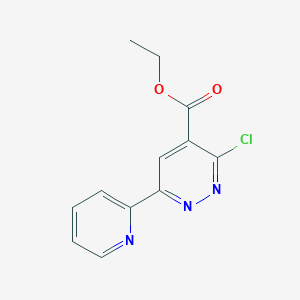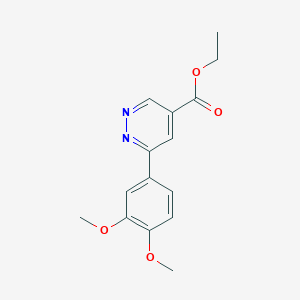
Ethyl-5-(2-Bromphenyl)oxazol-2-carboxylat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen
Ethyl-5-(2-Bromphenyl)oxazol-2-carboxylat: wird in der pharmazeutischen Industrie als Zwischenprodukt bei der Synthese verschiedener Medikamente eingesetzt. Sein Oxazolring, ein fünfgliedriger Heterocyclus, der sowohl Stickstoff als auch Sauerstoff enthält, ist ein häufiges Motiv in vielen biologisch aktiven Molekülen. Diese Verbindung kann verwendet werden, um komplexere Strukturen zu erzeugen, die häufig in pharmakologisch aktiven Wirkstoffen vorkommen, einschließlich Antimykotika, Antibiotika und entzündungshemmenden Medikamenten .
Organische Synthese
In der organischen Chemie dient This compound als vielseitiges Zwischenprodukt. Das Bromatom am Phenylring ist besonders nützlich für die weitere Funktionalisierung durch palladiumkatalysierte Kreuzkupplungsreaktionen. Diese Reaktionen sind entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen und ermöglichen so die Synthese einer Vielzahl organischer Verbindungen .
Materialwissenschaft
Diese Verbindung findet Anwendung in der Materialwissenschaft, insbesondere bei der Entwicklung organischer Leuchtdioden (OLEDs). Der Oxazolring kann Teil der konjugierten Systeme sein, die die emittierenden Schichten von OLEDs bilden. Seine elektronenreiche Natur kann die elektrolumineszierenden Eigenschaften der in diesen Geräten verwendeten Materialien verbessern .
Analytische Chemie
In der analytischen Chemie kann This compound als Standard- oder Referenzverbindung in verschiedenen chromatographischen und spektroskopischen Methoden verwendet werden. Seine eindeutige chemische Struktur ermöglicht es, als Referenz für die Identifizierung und Quantifizierung ähnlicher Verbindungen in komplexen Gemischen zu dienen .
Umweltwissenschaften
Die Rolle von This compound in der Umweltwissenschaft ist nicht direkt belegt. Allerdings könnten seine Derivate und verwandte Verbindungen auf ihr Umweltverhalten, ihren Transport und ihre mögliche Bioakkumulation untersucht werden. Das Verständnis der Umweltbelastung durch solche Verbindungen ist entscheidend für die Beurteilung von Risiken und die Festlegung von Vorschriften .
Landwirtschaftliche Forschung
Obwohl es keine direkten Beweise dafür gibt, dass This compound in der landwirtschaftlichen Forschung verwendet wird, werden Oxazolderivate auf ihre potenzielle Verwendung als Agrochemikalien untersucht. Sie können als Vorstufen für die Synthese von Herbiziden, Pestiziden und Fungiziden dienen und so zu Pflanzenschutzstrategien beitragen .
Wirkmechanismus
Ethyl 5-(2-bromophenyl)oxazole-2-carboxylate is believed to act as a prodrug, meaning that it is converted to its active form in the body by enzymatic hydrolysis. The active form of Ethyl 5-(2-bromophenyl)oxazole-2-carboxylate is believed to be a catechol, which is an aromatic compound with two hydroxyl groups. Catechols are known to interact with various receptors in the body, including dopamine, serotonin, and norepinephrine receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 5-(2-bromophenyl)oxazole-2-carboxylate are still largely unknown. However, it is believed to have some effects on the central nervous system, as it is known to interact with various receptors in the body. In addition, Ethyl 5-(2-bromophenyl)oxazole-2-carboxylate has been shown to have some anti-inflammatory effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 5-(2-bromophenyl)oxazole-2-carboxylate has several advantages for use in lab experiments, including its low cost and availability, its stability, and its low toxicity. However, Ethyl 5-(2-bromophenyl)oxazole-2-carboxylate is also limited in its use in lab experiments due to its poor solubility in water and its relatively slow reaction rate.
Zukünftige Richtungen
There are several potential future directions for the use of Ethyl 5-(2-bromophenyl)oxazole-2-carboxylate in scientific research. These include further studies on its mechanism of action, its potential therapeutic applications, and its potential use in other areas such as drug delivery systems and as a starting material for the synthesis of new compounds. In addition, further studies on the biochemical and physiological effects of Ethyl 5-(2-bromophenyl)oxazole-2-carboxylate are needed to fully understand its potential applications.
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 5-(2-bromophenyl)-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-16-12(15)11-14-7-10(17-11)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFBFBWOFBWDBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Benzyl-1-cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1491900.png)








![5-benzyl-2-methyl-4-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491917.png)
![1-(1-hydroxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1491919.png)
